Kinase Inhibition Profile: Quantified Mutant-Selective Potency and Superiority over Osimertinib in Preclinical Assays
Oritinib mesylate demonstrates potent, mutant-selective EGFR kinase inhibition. In a head-to-head kinase assay, oritinib exhibited a stronger inhibitory effect on EGFR L858R (IC50: 2.35 nM) and comparable effects on EGFR L858R/T790M (IC50: 0.55 nM), EGFR d746-750 (IC50: 1.6 nM), and EGFR d746-750/T790M (IC50: 0.84 nM) relative to osimertinib . Critically, its selectivity for the L858R/T790M double mutant over wild-type EGFR is >80-fold, and cellular selectivity reached up to 198-fold (NCI-H1975 cells vs. A431 cells) .
| Evidence Dimension | EGFR Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EGFR L858R: 2.35 nM; EGFR L858R/T790M: 0.55 nM; EGFR d746-750: 1.6 nM; EGFR d746-750/T790M: 0.84 nM |
| Comparator Or Baseline | Osimertinib (quantitative data not fully disclosed in source, but described as 'weaker' or 'similar' in direct comparison) |
| Quantified Difference | Stronger inhibition on EGFR L858R; similar on L858R/T790M and exon 19 deletion mutants. >80-fold selectivity for L858R/T790M over wild-type EGFR; up to 198-fold cellular selectivity. |
| Conditions | In vitro kinase inhibition assay and cell proliferation assays (NCI-H1975, H3255, PC-9, A431 cell lines) |
Why This Matters
This data quantifies the compound's ability to achieve potent target engagement on the clinically relevant T790M resistance mutation while minimizing on-target wild-type EGFR toxicity, a key differentiator for therapeutic index.
